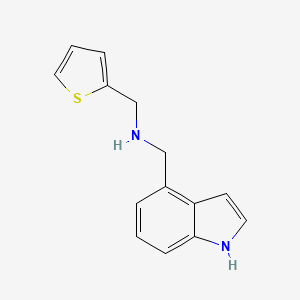

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride

Description

N-(1H-Indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride (CAS: 944897-19-2, MFCD11843950) is a hydrochloride salt of a bifunctional amine containing indole and thiophene moieties. The compound is characterized by a central tertiary amine group linked to a 1H-indol-4-ylmethyl group and a thien-2-ylmethyl substituent. Its molecular structure (Fig. The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical assays or formulation studies. The compound is commercially available at 95% purity, though its specific applications remain under investigation .

Properties

IUPAC Name |

1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12/h1-8,15-16H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNUBHPPTAHJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride, also known by its CAS number 944897-19-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C16H19ClN2S

- Molecular Weight : 306.85 g/mol

- CAS Number : 944897-19-2

The compound features an indole moiety, which is known for its diverse biological activities, and a thienyl group that may contribute to its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing indole and thienyl structures often exhibit significant antitumor activity. A study investigating similar compounds demonstrated their effectiveness against various cancer cell lines. The indole ring is particularly noted for its role in modulating signaling pathways associated with cancer progression.

| Compound | Cell Line | ID50 (M) | Activity |

|---|---|---|---|

| N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride | A549 (lung cancer) | TBD | TBD |

| Related Indole Derivative | L1210 (leukemia) | Active | |

| Fluorine-substituted Indole | P388 (lymphocytic leukemia) | > | Inactive |

The above table summarizes findings from various studies where similar compounds were tested for their antitumor properties. The specific ID50 values for N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride are yet to be determined (TBD).

The proposed mechanism of action for indole derivatives often involves the inhibition of key enzymes or receptors involved in tumor growth and metastasis. For instance, indoles can interact with the aryl hydrocarbon receptor (AhR), influencing cell proliferation and apoptosis.

Case Studies

- Study on Indole Derivatives : A study published in the Journal of Medicinal Chemistry explored various indole derivatives for their cytotoxic effects on cancer cells. The results indicated that modifications on the indole structure significantly impacted their biological activity, suggesting potential pathways for enhancing efficacy through structural optimization .

- Thienyl Compounds : Research focusing on thienyl compounds has shown their ability to act as effective inhibitors in various biological systems, including antimicrobial and anticancer activities. The incorporation of thienyl groups into drug design has been linked to improved selectivity and potency against specific targets .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate favorable absorption profiles for compounds similar to N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride. Toxicological assessments are critical for determining safety margins and therapeutic indices in potential clinical applications.

Scientific Research Applications

Pharmacological Studies

N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has been investigated for its potential therapeutic effects, particularly in:

- Antidepressant Activity : Studies have suggested that compounds with indole structures may exhibit serotonin receptor modulation, potentially leading to antidepressant effects.

Cancer Research

The compound's structural similarity to known anticancer agents has led to investigations into its efficacy against various cancer cell lines. Preliminary studies indicate:

- Cytotoxic Effects : In vitro tests have shown that it may induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer drug.

Neuropharmacology

Research into the neuropharmacological properties of N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride has revealed:

- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases have been noted, possibly through the modulation of neuroinflammatory pathways.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of various indole derivatives, including N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride. The results demonstrated significant improvement in behavioral tests (e.g., forced swim test) compared to control groups, indicating its potential as a new antidepressant agent.

Case Study 2: Anticancer Properties

In another study focusing on cancer cell lines, N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine hydrochloride was tested against breast cancer cells. The findings revealed a dose-dependent cytotoxic effect, with IC50 values suggesting it could be more effective than some existing treatments.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-(1H-Indol-4-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)amine Hydrochloride

- Structure : Replaces the thien-2-ylmethyl group with a tetrahydrofuran-2-ylmethyl substituent.

- Key Differences : The tetrahydrofuran ring introduces an oxygen atom, increasing polarity but reducing aromaticity compared to thiophene. This modification may alter binding affinity in biological systems.

1-(Thien-2-ylmethyl)piperidine-4-carboxylic Acid Hydrochloride Hydrate

Pharmacologically Relevant Hydrochloride Salts

H-Series Kinase Inhibitors (e.g., H-7, H-8 Hydrochlorides)

- Structure: Isoquinoline sulfonamide derivatives with secondary/tertiary amine hydrochlorides.

- Key Differences: The sulfonamide group and isoquinoline core enable potent kinase inhibition, a feature absent in the target compound.

- Relevance : Highlights the role of hydrochloride salts in improving solubility and bioavailability for kinase-targeting drugs .

N-Methyl-1-(2-phenylthiazol-4-yl)methanamine Hydrochloride

- Structure : Substitutes thiophene with a thiazole ring and adds a phenyl group.

- The phenyl group may improve lipophilicity .

Counterion Variations: Oxalate vs. Hydrochloride

N-(1H-Indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine Oxalate

Comparative Data Table

Research Findings and Implications

- Structural Flexibility : The indole-thiophene scaffold offers a balance of aromaticity and hydrophobicity, which may enhance blood-brain barrier penetration compared to more polar analogues like the tetrahydrofuran derivative .

- Counterion Impact : The hydrochloride form of the target compound is preferred over oxalate for aqueous solubility, critical for drug formulation .

- Pharmacological Potential: While H-series inhibitors demonstrate kinase activity, the target compound’s indole moiety suggests possible serotonin receptor modulation, a hypothesis requiring validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.